molecular formula C9HF17O5S B1581872 Nafion(R) dispersion solution DE1021 CS type CAS No. 31175-20-9

Nafion(R) dispersion solution DE1021 CS type

Cat. No. B1581872
CAS RN: 31175-20-9
M. Wt: 544.14 g/mol
InChI Key: FOYUGSIADQEOEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Nafion® dispersion solution DE1021 CS type is a complex process that involves several steps. The polymer is typically synthesized by the copolymerization of tetrafluoroethylene and perfluoro (3,6-dioxa-4-methyl-7-octenesulfonyl fluoride) (PDMOF) with a small amount of an initiator in a water-based emulsion.


Molecular Structure Analysis

The molecular formula of Nafion® dispersion solution DE1021 CS type is C11H7F17O5S . The polymer consists of a network of fluorinated hydrocarbon chains, which are crosslinked with sulfonic acid groups.


Chemical Reactions Analysis

Nafion® dispersion solution DE1021 CS type is commonly used as a proton-conducting membrane in fuel cells and as an ion-exchange membrane in electrodialysis processes. It has also been used in electrochemistry, analytical chemistry, and biotechnology.

Scientific Research Applications

Energy Efficiency Enhancement

This product has been specifically enhanced for energy efficiency, indicating its use in applications where improved energy utilization is critical.

Each of these applications demonstrates the versatility and importance of Nafion® dispersion solution DE1021 CS type in scientific research and industrial applications . If you need more detailed information on any specific application, feel free to ask!

Mechanism of Action

Nafion® dispersion solution DE1021 CS type acts as a fluorinated proton conducting polymer in ion-exchange resins and membranes . It can be used as an electrolytic ion-exchange membrane for the fabrication of fuel cells .

properties

IUPAC Name

1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5S.C2F4/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6/h(H,21,22,23);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYUGSIADQEOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F.C(=C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF17O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31175-20-9
Record name Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid-tetrafluoroethylene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31175-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601337044
Record name Nafion Monomers
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Nafion
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Product Name

CID 61889

CAS RN

31175-20-9
Record name Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene
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Record name Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroe thoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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